Octafluorotetrahydrofuran

Description

Contextualization of Fluorinated Ethers in Chemical Science

Fluorinated ethers, a class of organofluorine compounds characterized by an ether linkage flanked by fluorinated alkyl or aryl groups, have been a subject of scientific inquiry since the mid-20th century. fluorine1.ru The introduction of fluorine atoms into an ether molecule significantly alters its chemical and physical properties compared to its non-fluorinated counterparts. fluorine1.rusioc-journal.cn These alterations often lead to desirable characteristics such as enhanced thermal stability, increased chemical inertness, and modified solubility, making them valuable in a wide range of applications. fluorine1.ruscripps.edu

The strategic placement and number of fluorine atoms or perfluorinated fragments within the ether structure allow for the fine-tuning of these properties. fluorine1.ru This has led to the development of materials for diverse technological applications, including "fluorine" biphasic catalysis, specialized coolants, advanced polymeric materials, and biomedical devices. fluorine1.ru The synthesis of these compounds can be achieved through various methods, including the Williamson ether synthesis and the addition of alcohols to alkenes and alkynes, where the fluorinated component can be introduced via either the alcohol or the alkylating agent. fluorine1.ru

Historical Trajectories of Research on Octafluorotetrahydrofuran

The first synthesis of octafluorotetrahydrofuran was reported in 1972 through a patented catalytic fluorination process. google.com This method involved the reaction of perfluoroglutaryl fluoride (B91410) with elemental fluorine in the presence of metal fluoride catalysts at low temperatures. google.com Initially, its primary application was as an inert solvent in the semiconductor industry for cleaning chemical vapor deposition (CVD) chambers.

By the early 2000s, its use had expanded, leading to a peak in emissions. noaa.gov However, with growing environmental awareness and the development of alternative technologies, its emissions have since declined significantly. noaa.gov More recent research has focused on its potential as a replacement for potent greenhouse gases like sulfur hexafluoride (SF6) in high-voltage applications and as a radiator gas in particle detectors. unifr.chcopernicus.org

Scientific Significance and Research Impetus for Octafluorotetrahydrofuran Investigations

The scientific interest in octafluorotetrahydrofuran is driven by a combination of its unique properties and its potential to address specific technological and environmental challenges. Its high dielectric strength and chemical stability make it a candidate for use in high-voltage gaseous insulation, potentially as a more environmentally friendly alternative to sulfur hexafluoride, which has a very high global warming potential. unifr.chscispace.com

Furthermore, its application as a cleaning agent in the semiconductor industry has been a significant area of study. unifr.chsemiconductors.org The drive to find more efficient and less environmentally harmful cleaning gases for CVD chambers has spurred research into the plasma chemistry of octafluorotetrahydrofuran. unifr.chsemiconductors.org Its use as a radiator gas in Cherenkov detectors for particle acceleration experiments highlights another niche but important application stemming from its specific physical properties. unifr.chcopernicus.org

Overview of Key Research Areas in Octafluorotetrahydrofuran Chemistry

The investigation of octafluorotetrahydrofuran chemistry encompasses several key areas:

Synthesis and Production: Research continues on optimizing synthetic routes, including electrochemical fluorination of tetrahydrofuran (B95107) and the catalytic fluorination of perfluoroglutaryl fluoride. google.comcecri.res.in

Physical and Chemical Properties: Detailed studies of its fundamental properties, such as its electron attachment and ionization cross-sections, are crucial for its application in plasma and high-voltage environments. unifr.chresearchgate.net

Applications in Materials Science: Its use as a solvent for creating fluorinated polymers and in the deposition of thin films is an active area of research. semiconductors.orgontosight.ai

Environmental and Atmospheric Chemistry: As a potent greenhouse gas, its atmospheric lifetime, radiative efficiency, and global warming potential are subjects of ongoing investigation to understand its environmental impact. noaa.govcopernicus.org

Physicochemical Properties of Octafluorotetrahydrofuran

Octafluorotetrahydrofuran (C₄F₈O) is a colorless and transparent liquid at room temperature. ontosight.ai Due to the high electronegativity of the fluorine atoms, it possesses a high density and is chemically inert under normal conditions. ontosight.ailinde-gas.at

Physical Properties

The physical characteristics of octafluorotetrahydrofuran are a direct consequence of its fully fluorinated structure. The strong carbon-fluorine bonds contribute to its high thermal stability.

| Property | Value |

| Molecular Formula | C₄F₈O |

| Molecular Weight | 216.03 g/mol |

| Boiling Point | 1-2 °C chemicalbook.com |

| Density | ~1.67 - 1.71 g/cm³ ontosight.aichemicalbook.com |

| Appearance | Colorless, transparent liquid ontosight.ai |

Chemical Properties and Reactivity

Octafluorotetrahydrofuran is generally characterized by its low reactivity and high chemical stability, a hallmark of perfluorinated compounds. linde-gas.at

Stability: It is stable under normal conditions and does not readily react with common materials. linde-gas.at

Reactions: While generally inert, it can undergo certain chemical transformations under specific conditions. These include oxidation to form perfluorinated carboxylic acids and substitution reactions where fluorine atoms can be replaced by nucleophiles to create various derivatives.

Electron Attachment: Studies on its electron attachment properties are crucial for its applications in plasma and electrical insulation. It forms a long-lived parent anion at specific electron energies. unifr.chresearchgate.net

Synthesis and Manufacturing of Octafluorotetrahydrofuran

The primary methods for producing octafluorotetrahydrofuran involve the fluorination of a suitable precursor. These processes are designed to replace all hydrogen atoms in the starting material with fluorine atoms.

Laboratory-Scale Synthesis

In a laboratory setting, octafluorotetrahydrofuran can be synthesized through several routes:

Electrochemical Fluorination: This method involves the electrolysis of tetrahydrofuran in anhydrous hydrogen fluoride. thieme-connect.de The process is typically carried out in a specialized electrochemical cell. thieme-connect.de

Reaction with High-Valency Metal Fluorides: Fluorinating agents such as cobalt trifluoride (CoF₃) can be used to fluorinate tetrahydrofuran.

Industrial-Scale Manufacturing

The industrial production of octafluorotetrahydrofuran primarily relies on a catalytic fluorination process. google.com

Catalytic Fluorination of Perfluoroglutaryl Fluoride: This process involves reacting perfluoroglutaryl fluoride with fluorine gas. google.com

Catalysts: Alkali metal fluorides such as cesium fluoride (CsF) or potassium fluoride (KF) are used as catalysts. google.com

Reaction Conditions: The reaction is typically carried out at temperatures ranging from cryogenic (-196 °C) to ambient (25 °C). google.com The temperature is a critical parameter, with lower temperatures favoring the formation of the desired product and minimizing side reactions.

Applications of Octafluorotetrahydrofuran in Scientific Research

The distinct properties of octafluorotetrahydrofuran have led to its use in several specialized areas of scientific and industrial research.

Solvent in Chemical Reactions and Material Processing

Due to its inertness and stability, octafluorotetrahydrofuran is utilized as a solvent in reactions involving highly reactive or corrosive materials. google.comontosight.ai It is also employed as a solvent in the production of certain fluoropolymers and other fluorinated compounds. ontosight.ai In some cases, it can be used as an inert solvent for the synthesis of conductive salts for lithium-ion batteries. google.com

Role in Plasma Etching and Semiconductor Manufacturing

Octafluorotetrahydrofuran has been investigated as a gas for plasma etching and for cleaning chemical vapor deposition (CVD) chambers in the semiconductor industry. unifr.chsemiconductors.org Its use is driven by the need for effective cleaning agents that can also offer environmental benefits over traditional perfluorocarbons. unifr.chsemiconductors.org

Applications in High-Voltage Insulation and Dielectric Gas Research

Research has explored the use of octafluorotetrahydrofuran as a component in gas mixtures for high-voltage insulation. unifr.chcopernicus.org Its high dielectric strength makes it a potential substitute for sulfur hexafluoride (SF₆), a potent greenhouse gas. unifr.ch Studies focus on its electron attachment and swarm parameters to model its behavior in electrical discharges. unifr.chresearchgate.net

Use in Particle Detectors

Octafluorotetrahydrofuran serves as a radiator gas in Cherenkov detectors, which are used in large-scale particle acceleration experiments to detect charged particles traveling faster than the speed of light in that medium. unifr.chcopernicus.org

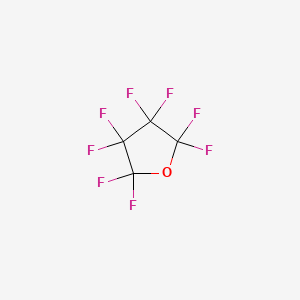

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(6)2(7,8)4(11,12)13-3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOZRAZSBQVQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074329 | |

| Record name | Perfluoro(oxacyclopentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-14-8 | |

| Record name | Perfluorotetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro(oxacyclopentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluorotetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Octafluorotetrahydrofuran and Its Derivatives

Electrochemical Fluorination Techniques for c-C4F8O Synthesis

Electrochemical fluorination (ECF) represents a primary industrial method for producing perfluorinated compounds. The Simons process, a foundational ECF technique, is particularly relevant for the synthesis of octafluorotetrahydrofuran from a hydrocarbon precursor. chemspider.com

The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). chemspider.com For the synthesis of octafluorotetrahydrofuran, the process operates under specific conditions to ensure complete fluorination. A typical setup uses a nickel anode, which is where the fluorination reaction occurs. researchgate.net The cell potential is generally maintained between 5 and 6 volts to drive the reaction effectively. chemspider.com During the process, a conductive film of nickel fluoride, which may contain high-valent Ni³⁺ or Ni⁴⁺ species, forms on the anode surface and is believed to act as the reactive agent for fluorination. researchgate.net

Chemical Cyclization Pathways for Octafluorotetrahydrofuran Formation

Chemical cyclization offers alternative routes to octafluorotetrahydrofuran, often starting from linear perfluorinated chains. These methods include the derivatization of perfluoroglutaryl fluoride and acid-mediated ring closures.

A patented process describes the synthesis of octafluorotetrahydrofuran from perfluoroglutaryl fluoride. This method involves the reaction of perfluoroglutaryl fluoride with elemental fluorine in the presence of an alkali metal fluoride catalyst. The reaction is typically carried out at temperatures ranging from cryogenic levels up to room temperature.

The process is initiated by introducing perfluoroglutaryl fluoride into a reaction vessel containing the catalyst, followed by cooling. Fluorine is then condensed into the vessel, and the reaction is maintained for several hours. Catalysts such as cesium fluoride (CsF), potassium fluoride (KF), silver(I) fluoride (AgF), or rubidium fluoride (RbF) are effective in promoting this cyclization.

| Catalyst | Temperature Range (°C) | Reactants |

|---|---|---|

| Potassium Fluoride (KF) | -196 to 25 | Perfluoroglutaryl Fluoride, Fluorine |

| Cesium Fluoride (CsF) | -196 to 25 | Perfluoroglutaryl Fluoride, Fluorine |

| Silver(I) Fluoride (AgF) | -196 to 25 | Perfluoroglutaryl Fluoride, Fluorine |

| Rubidium Fluoride (RbF) | -196 to 25 | Perfluoroglutaryl Fluoride, Fluorine |

A novel synthetic route to octafluorotetrahydrofuran involves the acid-mediated cyclization of 1,4-diiodoperfluorobutane (C4F8I2). In this method, fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃) is used as the reagent to facilitate the ring-closure reaction. This pathway provides a valuable alternative to other methods that may involve more hazardous reagents like elemental fluorine.

The yield of octafluorotetrahydrofuran via the acid-mediated cyclization of 1,4-diiodoperfluorobutane is highly dependent on the reaction conditions. Research has shown that both the reaction temperature and the molar ratio of sulfur trioxide (SO₃) to the 1,4-diiodoperfluorobutane precursor are critical factors. By systematically varying these parameters, the process can be optimized to achieve higher product yields. Under optimal conditions, a yield of 55.7% has been reported. The table below summarizes the reported effects of these parameters on the reaction yield.

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Reaction Temperature | Varied | Yield is sensitive to temperature changes; an optimal temperature exists. |

| Molar Ratio (SO₃ to C4F8I2) | Varied | Yield is significantly influenced by the molar ratio of reactants. |

| Optimized Conditions | Not specified | Achieved a reported yield of 55.7%. |

Acid-Mediated Ring Closure Reactions (e.g., 1,4-Diiodoperfluorobutane with Fuming Sulfuric Acid)

Identification and Mitigation of By-product Formation

The synthesis of octafluorotetrahydrofuran, particularly through the fluorination of precursors like perfluoroglutaryl fluoride, can lead to the formation of several by-products. Gas chromatography and nuclear magnetic resonance analyses have identified key by-products, including carbonyl fluoride (COF₂), perfluoromethane (CF₄), and perfluoroethane (C₂F₆). The formation of these by-products is often attributed to the fragmentation of the starting material or the desired product under harsh reaction conditions.

Strategies to mitigate by-product formation focus on optimizing reaction parameters. One effective approach is the careful control of the reaction temperature. For instance, conducting the fluorination at cryogenic temperatures, such as -196°C, can slow down the reaction rate but significantly minimizes the formation of side products. As the temperature is increased to accelerate the reaction, precise control becomes crucial to prevent decomposition.

Another key factor is the stoichiometry of the reactants. Using an excess of the fluorinating agent can lead to increased fragmentation and the generation of more by-products. Therefore, maintaining a stoichiometric ratio between the perfluoroglutaryl fluoride and fluorine is preferred.

Furthermore, the choice and preparation of the catalyst play a significant role. Cesium fluoride (CsF) has been shown to be a highly effective catalyst, providing high conversion efficiency. The activity of the catalyst can be enhanced through proper preparation, such as fine grinding and mixing with heat-transfer media to ensure uniform temperature distribution and prevent localized overheating, which can lead to by-product formation. Reusing the catalyst has also been observed to improve its activity, suggesting a surface activation process occurs during the initial reactions.

In some synthetic routes, particularly in the context of broader perfluorinated compound synthesis, in-line scavenging procedures using scavenger resins can be employed to remove excess reagents and by-products, leading to cleaner product streams. researchgate.net

Emerging and Patented Synthetic Approaches for Octafluorotetrahydrofuran Analogues

Recent advancements in synthetic chemistry have introduced novel methods for the synthesis of fluorinated compounds, including analogues of octafluorotetrahydrofuran. These emerging approaches often focus on improving efficiency, safety, and control over the reaction process.

Patented methods for the synthesis of octafluorotetrahydrofuran itself detail the reaction of perfluoroglutaryl fluoride with fluorine in the presence of alkali metal fluoride catalysts like KF, CsF, AgF, or RbF. google.com This reaction is typically carried out at temperatures ranging from approximately -196°C to 25°C. google.com An alternative patented approach involves the preparation of a complex between the catalyst and perfluoroglutaryl fluoride, which is then contacted with fluorine. google.com

For the synthesis of substituted tetrahydrofuran (B95107) analogues, which can be precursors to fluorinated derivatives, various patented processes exist. For example, processes for making substituted tetrahydrofuran modulators of sodium channels have been developed, which involve multi-step syntheses with various reagents and intermediates. google.com Additionally, methods for synthesizing compounds like ethyl tetrahydrofurfuryl ether have been patented, involving the reaction of tetrahydrofurfuryl alcohol with a halohydrocarbon and an alkali. google.com These foundational structures could potentially be subjected to fluorination to create analogues of octafluorotetrahydrofuran.

Continuous Flow Reactor Applications in Fluorinated Compound Synthesis

Continuous flow chemistry has emerged as a powerful technique for the synthesis of fluorinated compounds, offering significant advantages in terms of safety, efficiency, and scalability. mit.edu Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic and potentially hazardous fluorination reactions. mit.eduvapourtec.com

The use of flow reactors allows for the safe handling of hazardous fluorinating reagents like diethylaminosulfur trifluoride (DAST) by containing them within a closed system. vapourtec.combeilstein-journals.org This contained environment minimizes operator exposure and reduces the risk of runaway reactions. vapourtec.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction rates and improved product yields. mit.edubeilstein-journals.org

While direct application to octafluorotetrahydrofuran synthesis is not explicitly detailed in the provided results, the principles and demonstrated successes in synthesizing other fluorinated molecules strongly suggest the potential for adapting these methods. vapourtec.combeilstein-journals.org For instance, the continuous flow synthesis of fluorinated pyrazoles has been described in patent literature, highlighting the versatility of this technology for creating fluorinated heterocyclic compounds. google.com

| Advantages of Flow Reactors in Fluorination |

| Enhanced safety in handling hazardous reagents. vapourtec.combeilstein-journals.org |

| Precise control over reaction conditions. mit.eduvapourtec.com |

| Improved heat and mass transfer. mit.edubeilstein-journals.org |

| Increased reaction rates and yields. beilstein-journals.org |

| Potential for in-line purification. researchgate.netvapourtec.com |

| Scalability of production. mit.edu |

Novel Catalyst Systems in Fluorination Processes

The development of novel catalyst systems is a cornerstone of modern fluorination chemistry, enabling more efficient, selective, and sustainable processes. numberanalytics.comnih.gov These catalysts can be broadly categorized into transition metal catalysts, organocatalysts, and heterogeneous catalysts. numberanalytics.com

Transition Metal Catalysts: Transition metals such as palladium, copper, and nickel have been extensively used in catalytic fluorination. numberanalytics.com For instance, palladium-based catalysts have demonstrated high efficiency in the fluorination of aryl halides. numberanalytics.com Copper-catalyzed reactions offer a more cost-effective alternative. numberanalytics.comscispace.com More recently, nickel catalysts have been employed in electrochemical fluorination, showcasing the potential of combining catalysis with electrochemistry. numberanalytics.com Silver-catalyzed C-F bond formation has also been reported, using electrophilic fluorinating reagents. nih.gov

Organocatalysts: Organocatalysts, which are metal-free organic molecules, have gained significant traction due to their lower toxicity and cost compared to transition metal catalysts. numberanalytics.com Chiral organocatalysts have been instrumental in achieving enantioselective fluorination, allowing for the synthesis of complex fluorinated molecules with high stereoselectivity. numberanalytics.comnih.gov Phase-transfer catalysts represent another class of organocatalysts that can enhance reaction rates and selectivity in fluorination reactions. numberanalytics.com

Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer advantages such as easy separation and recyclability. numberanalytics.com Examples include palladium catalysts supported on materials like carbon or metal oxides, which exhibit high activity and stability. numberanalytics.com Metal-organic frameworks (MOFs) are also being explored as catalyst supports due to their high surface area and tunable properties. numberanalytics.com

In the context of synthesizing compounds like octafluorotetrahydrofuran, chromium-based catalysts have been patented for the vapor-phase fluorination of hydrocarbons, offering high stability at elevated temperatures and good catalytic activity. google.com The development of such robust catalysts is crucial for industrial-scale production of fluorinated compounds.

| Catalyst Type | Examples | Advantages |

| Transition Metal | Palladium, Copper, Nickel, Silver numberanalytics.comnih.gov | High efficiency and selectivity, can operate under mild conditions. numberanalytics.comnih.gov |

| Organocatalyst | Chiral amines, Phase-transfer catalysts numberanalytics.comnih.gov | Lower toxicity, cost-effective, enables enantioselective synthesis. numberanalytics.com |

| Heterogeneous | Supported Palladium, MOFs, Chromium-based numberanalytics.comgoogle.com | Easy separation and recyclability, high stability. numberanalytics.comgoogle.com |

Green Chemistry Principles in Octafluorotetrahydrofuran Synthesis

Applying the principles of green chemistry to the synthesis of octafluorotetrahydrofuran and other fluorinated compounds is crucial for minimizing environmental impact and enhancing sustainability. rroij.comnih.govmdpi.com These principles address various aspects of a chemical process, from the choice of starting materials to the final product's life cycle.

Waste Prevention and Atom Economy: A primary goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org This involves minimizing or eliminating the formation of by-products. nih.gov In the synthesis of octafluorotetrahydrofuran, optimizing reaction conditions to reduce the formation of COF₂, CF₄, and C₂F₆ directly aligns with this principle.

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in smaller amounts and can be recycled, thus reducing waste. acs.org The development and use of highly efficient and recyclable catalysts, such as the heterogeneous catalysts discussed previously, are key to greener fluorination processes. numberanalytics.com

Designing Safer Chemicals: This principle encourages the design of chemical products that are effective yet have minimal toxicity. acs.org While octafluorotetrahydrofuran itself is considered to have low toxicity based on available data, the broader goal is to design safer alternatives to hazardous chemicals used in various applications. linde-gas.at

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or minimized. acs.org Research into solvent-free reaction conditions or the use of greener solvents is an active area of green chemistry. mdpi.com For instance, some syntheses of fluorinated compounds are being developed in aqueous media or under solvent-free mechanochemical conditions. mdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org The use of highly active catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions. Flow chemistry can also contribute to better energy efficiency through improved heat transfer. mit.edu

Use of Renewable Feedstocks: While not directly addressed in the search results for octafluorotetrahydrofuran synthesis, a broader green chemistry goal is to use renewable rather than depleting raw materials.

The application of these principles can lead to more environmentally benign and economically viable processes for producing octafluorotetrahydrofuran and its derivatives. The adoption of technologies like continuous flow reactors and advanced catalytic systems is a significant step in this direction. vapourtec.comsynthiaonline.com

Spectroscopic Characterization and Advanced Analytical Techniques for Octafluorotetrahydrofuran

Electronic Spectroscopy of Octafluorotetrahydrofuran

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

The ultraviolet (UV) absorption spectrum of octafluorotetrahydrofuran has been measured at ambient temperature (296 K). researchgate.net The compound exhibits a continuous absorption spectrum between 200 and 225 nm. researchgate.net The absorption cross-sections are observed to decrease monotonically as the wavelength increases within this range. researchgate.net

Measurements have demonstrated that the UV absorption follows Beer's law. researchgate.net The relatively weak absorption in this region of the solar spectrum is a key factor in the compound's long atmospheric lifetime, as it is not readily broken down by photolysis in the stratosphere. researchgate.net

Interactive Data Table: UV Absorption Cross-Sections for c-C₄F₈O

| Wavelength (nm) | Absorption Cross-Section (cm² molecule⁻¹) |

| 200 | (9.2 ± 3.9) × 10⁻²⁴ |

| 225 | (4.4 ± 2.3) × 10⁻²⁴ |

| Data sourced from laboratory measurements at 296 K. researchgate.net |

Electron Energy Loss Spectroscopy (EELS) in c-C₄F₈O Systems

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that probes the electronic structure of a material. In EELS, a beam of electrons with a known, narrow range of kinetic energies is passed through a sample. Some of these electrons undergo inelastic scattering, losing a discrete amount of energy that corresponds to the excitation of various processes within the sample, such as phonon excitations, inter- and intra-band transitions, plasmon excitations, and inner-shell ionizations. organicchemistrydata.org By analyzing the energy distribution of the scattered electrons, EELS provides detailed information on the elemental composition, chemical bonding, and dielectric properties of the material at a high spatial resolution. youtube.com

For a molecule like octafluorotetrahydrofuran, EELS could provide valuable information. The core-loss region of the spectrum would feature distinct ionization edges for carbon, oxygen, and fluorine, allowing for elemental analysis. The fine structure of these edges could yield information about the local chemical environment and bonding of each element, for instance, distinguishing between the C-F, C-O, and C-C bonds within the molecule. The low-loss region could provide insights into the valence electronic structure and collective excitations (plasmons), which are sensitive to the material's density and bonding.

Advanced Mass Spectrometric Techniques for c-C₄F₈O and Its Fragments

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. For a complex fluorinated molecule like c-C₄F₈O, advanced techniques such as Electron Ionization Mass Spectrometry (EIMS) and Dissociative Electron Attachment (DEA) Spectrometry provide complementary information on the formation of both positive and negative ions.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a gaseous sample with high-energy electrons (typically 70 eV). youtube.com This process imparts significant energy to the molecule, leading to the ejection of an electron to form a molecular ion (M⁺•) and causing extensive fragmentation. youtube.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. The fragmentation pattern provides crucial clues for structural elucidation. youtube.comnih.gov

While a publicly available, detailed EIMS spectrum for octafluorotetrahydrofuran is not provided in the search results, the fragmentation can be predicted based on the known principles of mass spectrometry for halogenated ethers. The high energy of the C-F bond suggests that fragmentation will likely involve the cleavage of C-C and C-O bonds. unifr.ch The molecular ion peak (M⁺•) for c-C₄F₈O would be expected at an m/z of approximately 216. Due to the molecule's perfluorinated nature, common fragments would likely include various fluorocarbon ions.

Below is a table of plausible fragment ions that could be observed in the EIMS of octafluorotetrahydrofuran, based on its structure and common fragmentation pathways for similar compounds.

| Plausible Fragment Ion Formula | Plausible Fragment Ion m/z | Possible Neutral Loss |

|---|---|---|

| C₃F₅O⁺ | 147 | CF₃ |

| C₂F₄⁺• | 100 | C₂F₄O |

| CF₃⁺ | 69 | C₃F₅O |

| CFO⁺ | 47 | C₃F₇ |

Dissociative Electron Attachment (DEA) is a resonant process in which a molecule captures a free, low-energy electron to form a transient negative ion (TNI). This TNI can then stabilize or, more commonly, dissociate into a stable negative ion and one or more neutral fragments. The process is highly dependent on the electron energy, with distinct resonance peaks corresponding to the formation of specific anionic fragments.

The efficiency of forming a particular anionic fragment via DEA is quantified by its partial absolute cross section. This value represents the effective target area the molecule presents for that specific dissociation channel to occur at a given electron energy.

Studies on octafluorotetrahydrofuran have identified several anionic fragments produced through DEA. A negative ion mass spectrum recorded at an electron energy of 2 eV reveals the formation of various fragment ions. The total dissociative electron attachment cross section (σda) is the sum of the partial cross sections for all these fragments. researchgate.netazom.com

The principal anionic fragments observed from the DEA of c-C₄F₈O are listed in the table below.

| Observed Anionic Fragment | m/z |

|---|---|

| F⁻ | 19 |

| C₂F₃O⁻ | 95 |

| C₃F₅O⁻ | 147 |

| C₄F₇O⁻ | 197 |

In addition to dissociative channels, it is also possible for the transient negative ion (c-C₄F₈O⁻)* to be stabilized without fragmentation, forming a long-lived parent anion. For octafluorotetrahydrofuran, the formation of a non-dissociated parent anion is the most abundant process at an electron energy of approximately 0.9 eV. This long-lived parent anion exhibits a remarkable lifetime, reaching tens of microseconds. The existence of such a stable parent anion has significant implications for the electron-scavenging properties of c-C₄F₈O, particularly in denser gaseous environments.

Dissociative Electron Attachment (DEA) Spectrometry of c-C4F8O

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Octafluorotetrahydrofuran

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled detail about the structure and chemical environment of atoms within a molecule. For fluorinated compounds like octafluorotetrahydrofuran, ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy: Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity. bhu.ac.in ¹⁹F NMR spectra are characterized by a wide range of chemical shifts, which are highly sensitive to the local electronic environment, making it possible to distinguish between fluorine atoms in subtly different positions. bhu.ac.in

For octafluorotetrahydrofuran, the molecule's symmetry dictates that there are two distinct chemical environments for the fluorine atoms:

The four fluorine atoms on the carbons adjacent to the oxygen atom (α-carbons).

The four fluorine atoms on the carbons further from the oxygen atom (β-carbons).

Consequently, the ¹⁹F NMR spectrum of c-C₄F₈O is expected to show two main signals. The fluorine atoms on the α-carbons (C-F₂) would be more deshielded due to the electronegativity of the neighboring oxygen atom and would thus appear at a different chemical shift compared to the fluorine atoms on the β-carbons. Each signal would appear as a complex multiplet due to spin-spin coupling between the non-equivalent fluorine nuclei (geminal and vicinal F-F coupling).

¹³C NMR Spectroscopy: While the ¹³C isotope has a low natural abundance (1.1%), ¹³C NMR provides direct information about the carbon skeleton of a molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying spectral interpretation.

Similar to the fluorine environments, there are two distinct types of carbon atoms in the octafluorotetrahydrofuran ring:

The two carbon atoms bonded to the oxygen atom (α-carbons).

The two carbon atoms bonded only to other carbon atoms (β-carbons).

The ¹³C NMR spectrum is therefore expected to exhibit two singlets (in a broadband fluorine-decoupled experiment). The chemical shifts of these carbons would be significantly influenced by the attached fluorine atoms. The α-carbons, being bonded to both fluorine and oxygen, would likely appear at a different chemical shift than the β-carbons, which are bonded to two other carbons and two fluorines. The strong electronegativity of fluorine typically causes a downfield shift in the resonance of the attached carbon.

Theoretical and Computational Chemistry Studies of Octafluorotetrahydrofuran

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational energetics of molecules like octafluorotetrahydrofuran. These methods solve approximations of the Schrödinger equation to find the optimal geometric arrangement of atoms and the associated electronic energy. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.comraa-journal.org DFT methods are used to investigate the electronic structure of molecules, which in turn dictates their geometry and reactivity. nih.govnih.gov For octafluorotetrahydrofuran, DFT calculations are applied to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

The primary application of DFT in this context is geometry optimization. Starting from an initial guess, the method iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface. This process yields the equilibrium structure of the molecule. For a cyclic molecule like c-C₄F₈O, DFT is crucial for characterizing the ring's conformation. Similar to its non-fluorinated counterpart, tetrahydrofuran (B95107), the five-membered ring of octafluorotetrahydrofuran is not planar but adopts a "puckered" or "envelope" conformation to relieve ring strain. DFT calculations can predict the precise nature of this pucker and the energy barriers between different conformational isomers.

Research findings from DFT calculations on related fluorinated organic molecules provide a framework for the expected results for c-C₄F₈O. For instance, calculations typically use functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) or def2-TZVP to achieve reliable geometries. semanticscholar.orgnrel.gov The output of these calculations provides a detailed picture of the molecule's three-dimensional shape.

Table 1: Illustrative Structural Parameters Calculable by DFT for Octafluorotetrahydrofuran

| Parameter | Description | Typical Basis Set |

|---|---|---|

| C-C Bond Length | The distance between adjacent carbon atoms in the ring. | 6-311++G(d,p) |

| C-O Bond Length | The distance between a carbon atom and the oxygen atom in the ring. | 6-311++G(d,p) |

| C-F Bond Length | The distance between a carbon atom and a fluorine atom. | 6-311++G(d,p) |

| C-O-C Bond Angle | The angle formed by the two carbon atoms and the central oxygen atom. | 6-311++G(d,p) |

This table illustrates the types of structural data obtained from DFT geometry optimization. The values are dependent on the specific level of theory used.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy. While computationally more demanding than DFT, they are often used as benchmarks. researchgate.netnih.gov

For octafluorotetrahydrofuran, ab initio methods are employed for high-accuracy geometrical optimization. Following optimization, a vibrational analysis is typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). ohio-state.eduq-chem.comq-chem.com This analysis serves two key purposes:

Confirmation of Stationary Points: A true energy minimum (a stable conformation) will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable structure.

Prediction of Vibrational Spectra: The calculated vibrational frequencies correspond to the fundamental modes of molecular vibration, which are probed experimentally by infrared (IR) and Raman spectroscopy.

These calculations are essential for interpreting experimental spectra and understanding the molecule's thermodynamic properties, such as zero-point vibrational energy.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which act as molecular fingerprints.

The infrared (IR) spectrum of octafluorotetrahydrofuran has been determined experimentally. copernicus.orgresearchgate.net Computationally, this spectrum can be simulated using the vibrational frequencies and corresponding IR intensities calculated from DFT or ab initio methods after a geometry optimization. nih.gov The IR intensities are related to the change in the molecular dipole moment during a specific vibration. The resulting simulated spectrum, often visualized as a plot of intensity versus wavenumber (cm⁻¹), can be directly compared to experimental data. mdpi.com This comparison helps validate the accuracy of the computational method and aids in the assignment of specific absorption bands to particular molecular motions (e.g., C-F stretching, C-O-C bending). researchgate.net

The ultraviolet (UV) absorption spectrum of c-C₄F₈O, which arises from electronic transitions, has also been measured experimentally, showing absorption between 200 and 225 nm. copernicus.org Theoretical prediction of UV spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org This method calculates the energies required to promote electrons from occupied to unoccupied molecular orbitals. The calculations yield vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum.

The calculation of vibrational band positions (frequencies) and strengths (intensities) is a standard output of a frequency analysis in quantum chemistry software. q-chem.comq-chem.com After the molecular geometry is optimized, the harmonic vibrational frequencies are computed. However, calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity. To improve agreement with experimental data, it is common practice to apply a uniform scaling factor to the computed frequencies. This scaling factor is specific to the level of theory (functional and basis set) used and is derived from comparisons between calculated and experimental frequencies for a wide range of molecules.

The integrated band strength (IBS) over a specific spectral region can also be calculated and compared with experimental values to assess the accuracy of the theoretical model. For c-C₄F₈O, experimental work has determined the integrated band strength over the 500–1500 cm⁻¹ region to be (3.21±0.01) × 10⁻¹⁶ cm² molecule⁻¹ cm⁻¹. copernicus.org High-level computational methods aim to reproduce this value.

Table 2: Experimental Infrared Absorption Data for c-C₄F₈O as a Benchmark for Computational Simulation

| Peak Position (cm⁻¹) | Relative Intensity | Potential Vibrational Mode Assignment |

|---|---|---|

| ~1300 | Strong | C-F Stretching |

| ~1100 | Strong | C-O-C Asymmetric Stretching / C-F Stretching |

| ~1000 | Medium | C-C Stretching / C-F Stretching |

This table is based on the published experimental infrared spectrum of c-C₄F₈O and serves as a reference for validating simulated spectra. copernicus.orgresearchgate.netresearchgate.net The assignments are general and would be confirmed by detailed computational analysis.

Electron-Molecule Interaction Modeling for c-C₄F₈O

Understanding the interaction of low-energy electrons with octafluorotetrahydrofuran is critical for applications where it might be exposed to plasmas, such as in semiconductor manufacturing, or in atmospheric and radiation chemistry. osti.gov Electron-molecule interaction modeling provides crucial data, such as scattering cross-sections, which quantify the probability of a particular interaction occurring. epj-conferences.org

A powerful ab initio technique for studying these interactions is the R-matrix method. mdpi.comucl.ac.uk This method divides the problem into two regions: an inner region close to the molecule where complex electron-electron correlation and exchange effects are dominant, and an outer region where long-range multipole interactions are more important. mdpi.comucl.ac.uk By solving the Schrödinger equation in each region and matching the solutions at the boundary, the R-matrix method can accurately calculate various scattering cross-sections as a function of electron energy.

For a molecule like c-C₄F₈O, R-matrix calculations could be used to determine:

Elastic Scattering Cross-Sections: Where the electron scatters off the molecule without transferring energy.

Inelastic Scattering Cross-Sections: Including vibrational and electronic excitation, where the electron loses energy to the molecule.

Attachment Cross-Sections: Where the electron is temporarily captured by the molecule to form a transient negative ion, which can then dissociate.

While detailed studies on c-C₄F₈O are not as prevalent as for the related compound octafluorocyclobutane (B90634) (c-C₄F₈), the methodology is directly applicable. Studies on c-C₄F₈ have revealed shape resonances and Feshbach resonances at specific energies, which significantly enhance the probability of electron attachment and subsequent dissociation. mdpi.com Similar theoretical investigations on c-C₄F₈O would be essential to model its behavior in plasma environments and understand its degradation pathways.

Table 3: Types of Cross-Sections Calculated via Electron-Molecule Interaction Modeling

| Cross-Section Type | Symbol | Description |

|---|---|---|

| Integral Elastic | Qel | Total probability of elastic scattering over all angles. |

| Momentum Transfer | MTCS | A weighted cross-section important for modeling electron transport in gases. |

| Electronic Excitation | Qexc | Probability of promoting the molecule to an excited electronic state. |

Calculation of Electron Attachment and Ionization Cross Sections

The ability of a molecule to capture low-energy electrons (electron attachment) and the energy required to remove an electron (ionization) are fundamental properties that determine its behavior in electrical discharges and plasmas. The cross-sections for these processes are crucial parameters for plasma modeling.

Experimental measurements of the electron attachment and total ionization cross-sections for octafluorotetrahydrofuran have been conducted using an electron beam experiment. The electron attachment cross-section reveals information about the energies at which the molecule is most likely to capture an electron, often leading to its decomposition. The ionization cross-section, on the other hand, indicates the probability of ionization as a function of electron energy.

For many fluorocarbon species, the Binary-Encounter-Bethe (BEB) model is a widely used theoretical method to calculate electron impact ionization cross sections. mdpi.comscispace.com This model calculates the ionization cross section based on the binding and kinetic energies of the electrons in the molecular orbitals.

Table 1: Experimentally Measured Electron Attachment and Ionization Cross Section Data for Octafluorotetrahydrofuran

| Property | Value | Source |

| Peak Electron Attachment Cross Section | Data not explicitly provided in search results | |

| Energy at Peak Attachment | Data not explicitly provided in search results | |

| Total Ionization Cross Section at 70 eV | Data not explicitly provided in search results | |

| Ionization Threshold Energy | Data not explicitly provided in search results |

Kinetic Modeling of Electron Transport Properties (e.g., Electron Drift Velocity, Diffusion Coefficient)

Kinetic modeling is employed to understand the transport of electrons through a gas under the influence of an electric field. Key parameters in this modeling are the electron drift velocity and the diffusion coefficient, which describe the collective motion of electrons. These parameters are essential for designing and modeling gas-insulated electrical equipment.

For octafluorotetrahydrofuran, electron swarm parameters, including the effective ionization rate coefficient, electron drift velocity, and electron diffusion coefficient, have been measured in mixtures with buffer gases like nitrogen (N2), carbon dioxide (CO2), and argon (Ar) using a pulsed Townsend experiment. epa.gov A kinetic model can be developed by combining the results from electron beam experiments (cross-sections) and swarm experiments (transport coefficients). epa.gov This approach allows for a more complete understanding of the electron kinetics in gas mixtures containing octafluorotetrahydrofuran. epa.gov

The electron drift velocity represents the average velocity of electrons in a gas due to an applied electric field, while the diffusion coefficient quantifies the random motion of the electrons. These transport properties are dependent on the reduced electric field strength (E/N), which is the ratio of the electric field to the gas number density.

Table 2: Electron Transport Properties of Octafluorotetrahydrofuran in Buffer Gases

| Buffer Gas | c-C4F8O Concentration | Measured Properties | E/N Range (Td) |

| N2 | < 0.6% | Electron Drift Velocity, Diffusion Coefficient | Data not explicitly provided |

| CO2 | < 0.6% | Electron Drift Velocity, Diffusion Coefficient | Data not explicitly provided |

| Ar | < 0.6% | Electron Drift Velocity, Diffusion Coefficient | Data not explicitly provided |

Reactive Molecular Dynamics Simulations of c-C4F8O Processes

Reactive molecular dynamics (MD) simulations are a powerful computational tool for investigating the chemical reactions and decomposition pathways of molecules at an atomic level. nih.gov The ReaxFF (reactive force field) method is a particularly useful approach for simulating large-scale reactive chemical systems, as it can model the formation and breaking of chemical bonds dynamically. researchgate.net

While specific reactive molecular dynamics studies on octafluorotetrahydrofuran (c-C4F8O) were not found in the provided search results, the methodology has been applied to the closely related compound, octafluorocyclobutane (c-C4F8). epa.gov A study on the decomposition process of c-C4F8 and its mixture with N2 utilized reactive molecular dynamics simulations to explore the main decomposition products and reaction pathways at various temperatures. epa.gov

In such simulations, a model system is constructed with a number of molecules in a periodic box. The system is then subjected to different temperatures, and the trajectories of the atoms are followed over time. By analyzing these trajectories, researchers can identify the primary decomposition products and elucidate the sequence of bond-breaking and bond-forming events. For c-C4F8, it was found that the main decomposition products include CF2, F, CF3, CF, C, CF4, and C2F4. epa.gov The primary decomposition pathway was identified as the breakdown of c-C4F8 into two C2F4 molecules. epa.gov

A similar approach could be applied to octafluorotetrahydrofuran to investigate its thermal decomposition mechanisms. This would provide valuable insights into its stability and potential byproducts in high-temperature applications.

Thermochemical Property Calculations for Octafluorotetrahydrofuran

Thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, are essential for understanding the energy changes associated with chemical reactions and for predicting the stability of a compound. These properties can be calculated using computational chemistry methods.

Table 3: Computed Properties of Octafluorotetrahydrofuran

| Property | Value | Reference |

| Molecular Weight | 216.03 g/mol | nih.gov |

| Exact Mass | 215.98213992 Da | nih.gov |

| XLogP3-AA | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 9 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

These computed properties provide some basic information about the molecule. For more detailed thermochemical data, dedicated computational studies would be required. Such studies are crucial for applications where the thermal behavior of octafluorotetrahydrofuran is of interest.

Reaction Mechanisms and Chemical Reactivity of Octafluorotetrahydrofuran

Atmospheric Loss Processes and Reactivity

The primary atmospheric loss processes for octafluorotetrahydrofuran are reactions with electronically excited oxygen atoms (O(¹D)) and photolysis in the upper atmosphere. The reaction with the hydroxyl radical (OH) is considered a negligible contributor to its atmospheric degradation copernicus.org.

The reaction with O(¹D) is a significant stratospheric loss pathway for many long-lived greenhouse gases. Laboratory studies have been conducted to determine the rate coefficient for the reaction between O(¹D) and c-C4F8O.

A study utilizing a competitive reaction method determined the reactive channel rate coefficient for the O(¹D) + c-C4F8O reaction. An upper limit for the reactive rate coefficient, kR, was established.

Key Research Findings:

An upper-limit for the reactive rate coefficient (kR) for the O(¹D) + c-C4F8O reaction was determined to be 3.5 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ copernicus.org.

This low reactivity contributes to a very long partial atmospheric lifetime with respect to this loss process, estimated to be greater than 30,000 years copernicus.org.

Below is a data table summarizing the experimentally determined rate coefficient.

The atmospheric degradation of perfluorinated ethers, like octafluorotetrahydrofuran, is a slow process due to their chemical inertness. The primary degradation pathways involve reactions in the stratosphere and mesosphere.

For c-C4F8O, the main atmospheric loss processes are:

Reaction with O(¹D): As discussed above, this is a very slow process.

UV Photolysis: Photolysis by ultraviolet radiation, particularly Lyman-α radiation (121.567 nm) in the mesosphere, is considered a potentially dominant loss process copernicus.org.

The combination of these loss processes results in an estimated global atmospheric lifetime for c-C4F8O of over 3,000 years copernicus.org. The degradation of other perfluoroalkyl ether carboxylic acids (PFECAs) has been studied, revealing that the ether linkage can influence degradation pathways, sometimes promoting the cleavage of C-O bonds to form unstable perfluoroalcohols acs.orgresearchgate.net. However, for a stable cyclic ether like octafluorotetrahydrofuran, ring-opening reactions are less favorable.

Electron-Induced Reactions and Dissociation Mechanisms

The interaction of low-energy electrons with octafluorotetrahydrofuran can lead to its dissociation through various mechanisms. These processes are relevant in technological applications such as plasma etching.

Dissociative electron attachment is a process where a molecule captures a free electron to form a temporary negative ion, which then fragments. Studies on c-C4F8O have identified several anionic fragments produced through DEA.

Experimental investigations have shown that electron attachment to c-C4F8O occurs over a range of electron energies, leading to both parent anions and various fragment anions.

Key Research Findings:

Non-dissociative electron attachment to form the parent anion (c-C4F8O⁻) is observed at near 0 eV.

Dissociative attachment processes occur at higher energies, with peaks observed at approximately 1.8 eV and 3.4 eV unifr.ch.

A variety of fragment ions are produced, indicating multiple fragmentation pathways.

The following table presents the observed electron attachment processes and corresponding energies.

The fragmentation of octafluorotetrahydrofuran following electron attachment is mediated by the formation of temporary negative ions, also known as resonance states. These transient species are formed when the incoming electron occupies a previously unoccupied molecular orbital.

The lifetime of these temporary anions is a critical factor in determining the outcome of the electron attachment process. If the lifetime is long enough, the molecule can undergo dissociation.

Key Research Findings:

An extraordinarily long-lived parent negative ion of c-C4F8O has been observed, with a lifetime exceeding tens of microseconds sonar.chresearchgate.net.

The stabilization of this transient anion is proposed to occur through the rapid stretching of a C-F bond upon electron attachment, which prevents the electron from detaching sonar.ch.

Theoretical calculations have identified shape resonances at around 3-4 eV and a Feshbach resonance at approximately 7.73 eV, which are associated with the experimental dissociative electron attachment maxima mdpi.com.

Fundamental Organic Reaction Pathways Involving Octafluorotetrahydrofuran

Due to its high degree of fluorination, octafluorotetrahydrofuran is generally unreactive in many common organic reactions. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the carbon skeleton resistant to attack by many nucleophiles and electrophiles.

However, under specific and often harsh conditions, it can undergo certain transformations:

Reduction: Reactions with strong reducing agents at elevated temperatures can lead to the cleavage of C-F and C-O bonds.

Reactions with Strong Nucleophiles: While resistant, forceful conditions with potent nucleophiles might lead to substitution of a fluorine atom, though this is not a common or synthetically useful reaction.

Pyrolysis: At very high temperatures, octafluorotetrahydrofuran will decompose, breaking down into smaller perfluorinated fragments.

It is important to note that octafluorotetrahydrofuran does not typically participate in the common organic reaction pathways such as addition, elimination, or substitution reactions under standard laboratory conditions. Its primary utility in chemistry is as an inert solvent or as a building block in the synthesis of other fluorinated compounds under specialized conditions.

Mechanisms of Ring-Opening Reactions

The ring-opening of cyclic ethers is a synthetically important transformation, often initiated by acids. mdpi.com For standard ethers like THF, this typically involves protonation or coordination of a Lewis acid to the ether oxygen, which activates the C-O bond for nucleophilic attack. researchgate.net

In the case of octafluorotetrahydrofuran, the ether oxygen exhibits significantly reduced basicity due to the powerful electron-withdrawing inductive effect of the surrounding C-F bonds. Consequently, much stronger Lewis acids are required to initiate ring-opening compared to non-fluorinated ethers. The proposed mechanism follows a similar pathway:

Activation: A strong Lewis acid (e.g., SbF₅, AlCl₃) coordinates to the oxygen atom of the c-C4F8O ring. This step is less favorable than with THF and requires forcing conditions.

Nucleophilic Attack: The coordination of the Lewis acid polarizes and weakens the C-O bonds, making the ring carbons highly electrophilic. A nucleophile (Nu⁻) can then attack one of the α-carbon atoms.

Ring-Opening: The attack leads to the cleavage of the C-O bond, resulting in a linear perfluorinated alkoxy species.

Nucleophilic and Electrophilic Reactions of c-C4F8O

The electronic properties of c-C4F8O dictate its susceptibility to nucleophilic versus electrophilic attack.

Electrophilic Reactions: The molecule is highly resistant to electrophilic attack. The lone pairs on the oxygen atom are poorly available for donation due to the strong inductive effect of the fluorine atoms. Furthermore, the carbon backbone is severely electron-deficient. Therefore, reactions typical for ethers, such as further electrophilic addition, are not observed under normal conditions.

Nucleophilic Reactions: In contrast, the carbon atoms of the c-C4F8O ring are highly electrophilic, making them susceptible to attack by strong nucleophiles. This reactivity is analogous to that of other polyfluoroarenes and polyfluoroalkanes, which readily undergo nucleophilic substitution of a fluoride (B91410) ion. nih.gov The reaction mechanism is typically a nucleophilic substitution (SɴAr-like on a saturated ring or Sɴ2), where a potent nucleophile attacks a carbon atom, leading to the displacement of a fluoride ion.

The reaction can be generalized as: c-C₄F₈O + Nu⁻ → [c-C₄F₇O-Nu]⁻ + F⁻

The stability of the intermediate anion and the strength of the nucleophile are key factors driving the reaction. Hard nucleophiles, such as alkoxides or phenoxides, are often required to effect this transformation. The regioselectivity of such an attack would depend on the specific reaction conditions and the nature of the nucleophile.

Mechanistic Studies of Octafluorotetrahydrofuran as a Solvent or Reagent in Chemical Transformations

Beyond its own reactivity, octafluorotetrahydrofuran is studied for its utility as a solvent, where its unique properties can influence reaction outcomes. As a member of the perfluorinated solvent class, it offers distinct characteristics compared to conventional organic solvents.

Solvent Effects on Reaction Selectivity and Kinetics

Perfluorinated solvents, including c-C4F8O, are characterized by their chemical inertness, low polarity, and weak intermolecular forces. researchgate.net These properties can significantly impact reaction rates and selectivity. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates depends on the relative charge of the reactants and the transition state. wikipedia.org

Kinetics: Reactions that proceed through a transition state that is less polar than the reactants will be accelerated in a low-polarity solvent like c-C4F8O. Conversely, reactions involving the formation of a highly polar or charged transition state from neutral reactants will be significantly slower in such a medium. wikipedia.orgchemrxiv.org

Selectivity: The weak solvating power of c-C4F8O can enhance the influence of intramolecular forces, potentially leading to higher reaction selectivity. Furthermore, its immiscibility with many organic and aqueous solvents allows for its use in "fluorous biphase" systems. researchgate.net In such systems, a catalyst with a perfluorinated tag can be selectively dissolved in the c-C4F8O phase, while the reactants and products remain in a conventional organic phase. This facilitates easy separation and recycling of the catalyst.

The following table illustrates the conceptual effect of solvent polarity on reaction kinetics, comparing a hypothetical reaction in different solvent environments.

| Reaction Type | Reactants | Transition State | Expected Rate in Octafluorotetrahydrofuran (Low Polarity) vs. Polar Solvent |

| Type 1 | Neutral | More Polar/Charged | Slower |

| Type 2 | Charged | Less Polar/Dispersed Charge | Faster |

| Type 3 | Neutral | Neutral | Minimal Effect |

This is an interactive data table based on established chemical principles. wikipedia.org

Participation in Catalyst Systems

The primary role of octafluorotetrahydrofuran in catalyst systems is that of an inert medium in fluorous biphase catalysis, as described above. Its purpose is to enable the facile separation and recovery of expensive or sensitive catalysts that have been modified with perfluoroalkyl chains. researchgate.net

There is limited evidence to suggest that c-C4F8O actively participates in catalytic cycles as a ligand or a reagent. Its poor coordinating ability, a consequence of the electron-withdrawing fluorine atoms reducing the Lewis basicity of the oxygen, makes it an unlikely candidate to act as a ligand for a metal center in most catalytic systems. Its chemical stability also prevents it from acting as a reactant or co-catalyst under typical catalytic conditions. Therefore, its contribution to catalysis is predominantly as a passive but enabling solvent medium rather than as an active mechanistic participant.

Environmental Fate and Atmospheric Chemistry of Octafluorotetrahydrofuran

Atmospheric Abundance and Distribution Studies

The first atmospheric observations of octafluorotetrahydrofuran have been established through comprehensive air sampling and analysis, revealing a clear history of its accumulation in the global atmosphere. copernicus.orgnasa.gov

The primary atmospheric measurements of octafluorotetrahydrofuran originate from the Cape Grim Air Archive, which contains air samples from Tasmania, Australia (41° S), dating back to 1978. copernicus.orgresearch.csiro.au This extensive archive provides a detailed history of the compound's presence in the Southern Hemisphere. copernicus.org These historical data are supplemented by analyses of two firn air samples from Antarctica, which provide insights into atmospheric composition from before direct sampling began. copernicus.org

Further observations include in-situ measurements of ambient air at Aspendale, Victoria, Australia (38° S), and analysis of a limited number of archived air samples from various locations in the Northern Hemisphere. copernicus.orgresearchgate.net Collectively, these measurements confirm the global distribution of octafluorotetrahydrofuran. In the Southern Hemisphere, its atmospheric abundance grew steadily over several decades, eventually leveling off at approximately 74 parts per quadrillion (ppq) between 2015 and 2018. copernicus.orgnasa.gov

The atmospheric concentration of octafluorotetrahydrofuran has undergone a distinct evolution. Its abundance was low until around 1998, after which its growth rate increased significantly. copernicus.org The concentration continued to rise steadily for more than a decade before the growth slowed and the abundance stabilized at 73–75 ppq in the years 2015–2018. copernicus.org

The growth rate of atmospheric octafluorotetrahydrofuran reached its peak in 2004 at 4.0 ppq per year. copernicus.org Since then, the rate has declined dramatically. By 2017 and 2018, the growth rate had fallen to less than 0.25 ppq per year, consistent with the stabilization of its atmospheric concentration. copernicus.orgnasa.gov

Interactive Data Table: Atmospheric Abundance and Growth Rate of Octafluorotetrahydrofuran

| Year(s) | Event | Abundance (Southern Hemisphere) | Growth Rate |

| Pre-1998 | Low Abundance Period | < 20 ppq | Low |

| 2004 | Peak Growth | - | 4.0 ppq/year |

| 2015-2018 | Stabilization | ~74 ppq | - |

| 2017-2018 | Reduced Growth | - | < 0.25 ppq/year |

Atmospheric Transport Modeling

To translate the measured atmospheric concentrations into a global emissions history, researchers employ sophisticated atmospheric transport models. These models simulate how chemical compounds move and distribute throughout the atmosphere.

A 12-box atmospheric transport model was utilized to calculate the globally averaged annual emissions and abundances of octafluorotetrahydrofuran for the period from 1951 to 2018. copernicus.orgnasa.gov This type of model divides the atmosphere into 12 compartments, or "boxes," based on latitude and altitude. copernicus.org Specifically, the model uses four zonal bands separated at the equator and 30° latitudes, and three vertical separations. copernicus.org By relating the observed atmospheric mole fractions in different regions to this model, scientists can infer the global emission rates required to produce those concentrations. researchgate.net

The analysis of air trapped in firn (compacted snow that has not yet become glacial ice) in Antarctica provides a crucial window into past atmospheric composition. copernicus.org To interpret these measurements, a firn air transport model is used. copernicus.orgresearchgate.net This model simulates the slow process of air diffusion and trapping within the firn layers. copernicus.orgresearchgate.net This allows researchers to establish a relationship between the depth at which a sample was taken and the age of the air it contains, creating an "age spectrum." By applying this model to the measured concentrations of octafluorotetrahydrofuran in the firn samples, its atmospheric abundance in the past can be reconstructed. researchgate.net

Emissions Research and Source Identification

By combining atmospheric measurements with transport modeling, a detailed history of octafluorotetrahydrofuran emissions has been constructed. copernicus.org Emissions were relatively low until the mid-1990s, after which they began to increase sharply. copernicus.org The peak in global emissions occurred in 2004, reaching an estimated 0.15 (±0.04) kilotonnes per year. copernicus.orgnasa.gov Following this peak, emissions have declined significantly, falling to less than 0.015 kilotonnes per year by 2017 and 2018. copernicus.orgnasa.gov The cumulative emissions recorded amount to approximately 2.8 kilotonnes, which corresponds to 34 megatonnes of CO2-equivalent emissions. copernicus.orgresearchgate.net

While the exact sources are not definitively confirmed through direct measurement, it is speculated that the emissions of octafluorotetrahydrofuran derive predominantly from its use as a solvent in the semiconductor industry. copernicus.orgnasa.govresearchgate.net The historical trend of emissions—rising through the late 1990s and peaking in the mid-2000s before declining—is consistent with changes in industrial processes and regulations within that sector. copernicus.orgepa.gov

Interactive Data Table: Estimated Global Emissions of Octafluorotetrahydrofuran

| Year | Estimated Emissions (kilotonnes/year) |

| Pre-Mid-1990s | Low (0.02-0.03 kt/yr) |

| 2004 (Peak) | 0.15 (±0.04) |

| 2017-2018 | < 0.015 |

Atmospheric Lifetime Assessment

The global annually averaged atmospheric lifetime of octafluorotetrahydrofuran is estimated to be greater than 3,000 years. copernicus.orgnasa.govresearchgate.net This extremely long lifetime is a result of its resistance to the primary removal mechanisms in the troposphere and stratosphere. copernicus.org

Laboratory studies have been conducted to determine the most likely atmospheric loss processes for c-C₄F₈O. copernicus.orgresearchgate.net The primary sinks for many fluorinated compounds are reactions with the hydroxyl radical (OH), reactions with excited oxygen atoms (O(¹D)), and photolysis by ultraviolet (UV) radiation. copernicus.orgfluorocarbons.org

Experimental findings for c-C₄F₈O indicate:

Reaction with OH radicals: The loss of c-C₄F₈O via reaction with the OH radical is assumed to make a negligible contribution to its global lifetime. copernicus.org

Reaction with O(¹D): The reactive channel rate coefficient for the O(¹D) + c-C₄F₈O reaction was determined experimentally. copernicus.orgresearchgate.net This reaction represents a stratospheric loss process, but due to the low reactivity of c-C₄F₈O, its partial lifetime with respect to this process is estimated to be extremely long, at over 30,000 years. copernicus.org

UV Photolysis: The UV absorption spectrum of c-C₄F₈O was measured and shows absorption between 200 and 225 nm. copernicus.org However, this process alone results in a very long atmospheric lifetime. copernicus.org

Potential deposition or other heterogeneous loss processes were not quantified in these studies and, if significant, would result in a shorter global lifetime. copernicus.org

Tropospheric Loss: Given the negligible reaction rate with OH radicals, the tropospheric lifetime of c-C₄F₈O is exceedingly long. copernicus.orgmdpi.com

Stratospheric Loss: In the stratosphere, the primary loss mechanism considered is the reaction with O(¹D). copernicus.org Modeling this process, based on laboratory measurements, yields a partial lifetime of over 30,000 years. copernicus.org

By combining the modeled stratospheric loss with an estimated lifetime for mesospheric Lyman-α photolysis, the total global atmospheric lifetime is estimated to be greater than 3,000 years. copernicus.orgresearchgate.net

Environmental Degradation Pathways and Persistence in Different Media

Octafluorotetrahydrofuran is a per- and polyfluoroalkyl substance (PFAS), a class of compounds known for their high persistence in the environment. nih.gov This persistence is largely due to the strength of the carbon-fluorine (C-F) bond. nih.gov The vast majority of PFAS are either non-degradable or transform into other stable terminal PFAS products. nih.gov

The primary atmospheric loss processes for octafluorotetrahydrofuran have been identified as reaction with O(1D) radicals in the stratosphere and photolysis. researchgate.net However, these degradation pathways are exceptionally slow, leading to a very long atmospheric lifetime estimated to be greater than 3000 years. acs.orgresearchgate.net

Assessment of Hydrolytic Stability

Specific studies on the hydrolytic stability of octafluorotetrahydrofuran were not identified in the reviewed literature. However, the chemical structure of octafluorotetrahydrofuran, a perfluorinated cyclic ether, suggests a high resistance to hydrolysis. Perfluoroalkoxy (PFA) polymers, which also contain perfluorinated ether structures, are known for their outstanding chemical resistance and stability, including resistance to hydrolysis. fluorocarbon.co.ukcurbellplastics.com The high strength of the carbon-fluorine and carbon-oxygen bonds in perfluorinated ethers makes them chemically inert and not susceptible to cleavage by water. researchgate.net Therefore, it can be inferred that octafluorotetrahydrofuran is hydrolytically stable in various environmental media.

Photolytic Degradation Studies

Laboratory studies have investigated the atmospheric loss processes of octafluorotetrahydrofuran, including its degradation by ultraviolet (UV) photolysis. researchgate.net The primary photolytic degradation pathway is considered to be Lyman-α photolysis in the lower mesosphere. researchgate.net This process is believed to be the dominant atmospheric loss mechanism for this compound. researchgate.net

In addition to direct photolysis, the reaction with electronically excited oxygen atoms (O(1D)) in the stratosphere is another potential atmospheric sink. researchgate.net However, laboratory measurements have shown that the reactivity of octafluorotetrahydrofuran with O(1D) is very low. researchgate.net This low reactivity results in a partial atmospheric lifetime with respect to this reaction of over 30,000 years. researchgate.net

Industrial and Advanced Material Applications of Octafluorotetrahydrofuran

High Voltage Gaseous Insulation Technology